4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
Properties
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(5-6-18)10-13-9-16(19)20-15-8-12-4-2-3-11(12)7-14(13)15/h7-9,18H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKSUJWRCUHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=O)OC2=C1C=C3CCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, commonly referred to as a derivative of the cyclopenta[g]chromene family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties.
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
- CAS Number : 887210-68-6
- MDL Number : MFCD115115442
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The primary areas of interest include:
-
Anticancer Activity
- Studies have shown that derivatives of cyclopenta[g]chromene exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
- Anti-inflammatory Properties
- Neuroprotective Effects
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : It is hypothesized that the compound activates intrinsic apoptotic pathways, promoting cell death in malignant cells.
- Modulation of Signaling Pathways : The interaction with key signaling molecules involved in inflammation and apoptosis contributes to its therapeutic potential.
Data Summary and Case Studies
| Study | Model | Findings |
|---|---|---|
| MCF-7 (breast cancer) | Induced apoptosis with IC50 = 15 µM | |
| LPS-stimulated macrophages | Reduced TNF-alpha production by 40% | |
| Neuroblastoma cells | Decreased oxidative stress markers |
Case Study Example
A notable case study involved the administration of the compound to MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a marked increase in apoptotic markers such as cleaved caspase-3 and PARP. This indicates a strong potential for further development as an anticancer agent.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines.
Antifungal Properties
The compound also demonstrates antifungal activity, which is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth . In vitro tests have shown promising results against several fungal strains, suggesting potential use in treating fungal infections.
Central Nervous System Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its ability to cross the blood-brain barrier could enhance its efficacy in targeting central nervous system disorders.
Anticancer Testing
In a study published by the National Institutes of Health, compounds similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
Antifungal Efficacy
Another study examined the antifungal properties of related chromene compounds against Candida albicans. The results demonstrated effective inhibition of fungal growth at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity (e.g., dichloromethane vs. methanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., acid/base or metal catalysts). For structurally analogous coumarin derivatives, single-crystal X-ray diffraction has been critical to confirm molecular geometry and purity . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are recommended. Reaction intermediates should be monitored via TLC to minimize side products .
Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer: A combination of techniques is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve substituent effects on the chromenone core and the hydroxyethyl-methylamine side chain. DEPT-135 and 2D-COSY/HMBC experiments help assign overlapping proton environments .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in solvents like ethanol or DMSO and analyze using a diffractometer. Hydrogen-bonding patterns (e.g., O–H···O/N interactions) can stabilize crystal packing, aiding in structure validation .
- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer: Design accelerated stability studies:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability: Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
- Solvent Compatibility: Test solubility and stability in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) over 72 hours. Randomized block designs with split-plot arrangements can statistically validate results .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
- Methodological Answer: Employ density functional theory (DFT) to model electronic transitions and vibrational frequencies. For example, TD-DFT calculations (B3LYP/6-311++G** basis set) can predict UV-Vis absorption maxima and compare them with experimental data to identify discrepancies. Excited-state intramolecular proton transfer (ESIPT) simulations may explain anomalous fluorescence behavior .
Q. What experimental frameworks are suitable for studying environmental fate and biotic interactions?
- Methodological Answer: Adopt a tiered approach:
- Lab Studies: Determine hydrolysis rates (pH 5–9), photodegradation half-lives, and soil sorption coefficients (Koc) using OECD guidelines.
- Ecosystem Modeling: Use microcosms to simulate environmental compartments (water, sediment) and track bioaccumulation in model organisms (e.g., Daphnia magna).
- Long-Term Monitoring: Align with projects like INCHEMBIOL (2005–2011), which integrated abiotic/biotic transformations and ecological risk assessment .
Q. How can researchers address inconsistencies in bioactivity data across in vitro and in vivo models?
- Methodological Answer: Apply orthogonal assays:
- In Vitro: Use cell lines (e.g., HepG2 for hepatotoxicity) with standardized protocols (e.g., MTT assays) and compare against positive/negative controls.
- In Vivo: Conduct dose-response studies in rodents (e.g., OECD 423 guidelines) with histopathological validation.
- Mechanistic Studies: Employ RNA-seq or proteomics to identify off-target effects. Split-split plot designs with repeated measures over time can isolate confounding variables .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer: Combine biophysical and biochemical techniques:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning).
- Kinetic Assays: Perform enzyme inhibition studies (e.g., IC50 determination) with Lineweaver-Burk plots to discern competitive/non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
